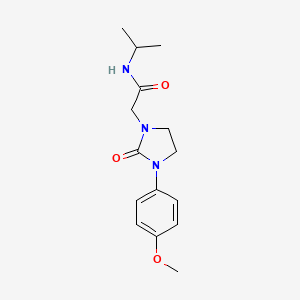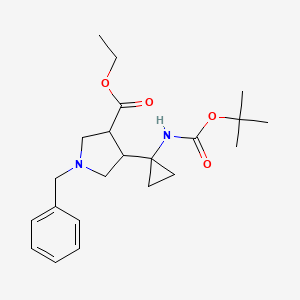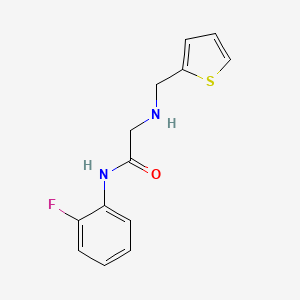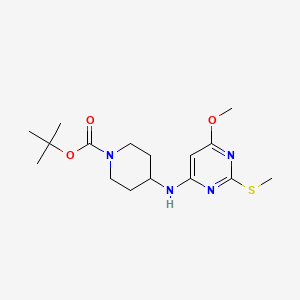
N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)furan-2-carboxamide” is a complex organic compound that contains a thiazole ring and a furan ring . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and furan rings, as well as the phenethylamino and carboxamide groups . The orientation of these groups and the electronic properties of the atoms involved could significantly affect the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in water, while the aromatic thiazole and furan rings could contribute to its stability .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
A notable application of N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)furan-2-carboxamide and its derivatives lies in the field of synthetic chemistry. Studies have focused on the synthesis and structural analysis of these compounds. For instance, a study reported the synthesis of various thio- and furan-fused heterocycles, such as furopyranone, furopyrrolone, and thienopyrrolone derivatives, from corresponding acid derivatives (Ergun et al., 2014). Another study delved into the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting its potential for electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017). Similarly, the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline were explored, showing its susceptibility to various chemical modifications (El’chaninov & Aleksandrov, 2017).
Molecular and Electronic Characterization
The molecular and electronic characterization of these compounds is another area of research. A study investigated a thiazole-based heterocyclic amide (N-(thiazol-2-yl)furan-2-carboxamide) for its antimicrobial activity, providing insights into its molecular and electronic structures through experimental and computational methods (Cakmak et al., 2022). This compound demonstrated good antimicrobial activity against various microorganisms, suggesting its potential for pharmacological and medical applications.
Biological Activities
The exploration of the biological activities of these compounds is also a significant research domain. A study examined the antimicrobial and antioxidant activities of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, providing valuable information about their potential medicinal properties (Devi et al., 2010). Another study synthesized and tested the antimicrobial activity of novel substituted thiazole-2-semicarbazides and its derivatives, expanding the understanding of their therapeutic potential (Basavarajaiah & Mruthyunjayaswamy, 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-16(19-9-8-13-5-2-1-3-6-13)11-14-12-25-18(20-14)21-17(23)15-7-4-10-24-15/h1-7,10,12H,8-9,11H2,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLNVVHKKDNOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(butylthio)-4-(2-thienylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2542073.png)
![Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2542074.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2542075.png)

![2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2542077.png)
![1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2542082.png)
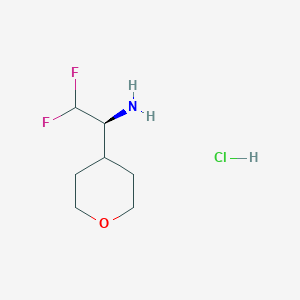
![(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B2542084.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2542085.png)
